6-(3-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-(3-methoxyphenyl)-2-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-27-16-7-3-5-14(11-16)18-9-10-20(26)25(23-18)13-19-22-21(24-29-19)15-6-4-8-17(12-15)28-2/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZPWQLPHNXURY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, followed by the formation of the dihydropyridazinone core. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For example, the synthesis might involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to promote the cyclization reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-(3-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups might yield methoxybenzoic acid derivatives, while reduction of the oxadiazole ring could produce amine derivatives.
Scientific Research Applications
6-(3-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties, making it valuable in the fields of electronics and photonics.
Mechanism of Action
The mechanism of action of 6-(3-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved could include inhibition of signal transduction pathways or modulation of gene expression, depending on the specific biological target.
Comparison with Similar Compounds
Substituent Effects and Molecular Properties
Key structural analogs and their properties are summarized below:
Key Observations :
Electronic Effects : The 3,4-dimethoxyphenyl group at position 6 provides electron-donating methoxy groups, stabilizing aromatic interactions. In contrast, the 3-chlorophenyl substituent in ’s compound introduces electron-withdrawing effects, altering electronic density .
Molecular Weight: The target compound’s higher molecular weight (372.4 vs.
Physicochemical and Pharmacokinetic Considerations
- Solubility: The target compound’s lipophilicity may limit aqueous solubility, necessitating formulation adjustments (e.g., salt formation or nanoemulsions).
- Metabolic Stability : Bulkier substituents (e.g., naphthalenylmethyl) could reduce CYP450-mediated oxidation compared to smaller groups like allyl .
- Bioavailability : Higher molecular weight (>350) may hinder oral absorption, though the naphthalene group’s aromaticity could improve passive diffusion.
Biological Activity
The compound 6-(3-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound consists of a dihydropyridazinone core substituted with methoxyphenyl and oxadiazole moieties. This structural diversity contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N4O4 |
| Molecular Weight | 368.4 g/mol |
| CAS Number | Not available |
Biological Activities
1. Anticancer Activity
Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown activity against various cancer cell lines, including human colon adenocarcinoma (HT-29) and lung adenocarcinoma (A549) . The mechanism of action is believed to involve the inhibition of key enzymes involved in tumor proliferation.
2. Antimicrobial Activity
Compounds with similar structures have demonstrated antimicrobial effects against both bacterial and fungal strains. A study highlighted that oxadiazole derivatives exhibit potent activity against Mycobacterium tuberculosis, which is critical given the rising incidence of drug-resistant strains .
3. Anti-inflammatory Effects
The presence of the methoxy group in the phenyl ring has been associated with anti-inflammatory properties in various studies. These compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The oxadiazole moiety can act as a competitive inhibitor for various enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways related to growth and inflammation.
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways.
Case Study 1: Anticancer Efficacy
A study evaluated a series of oxadiazole derivatives against multiple cancer cell lines. The results indicated that derivatives with similar structural features to our compound exhibited IC50 values in the low micromolar range against HT-29 and A549 cells. This suggests potential for further development as anticancer agents .
Case Study 2: Antimicrobial Activity
In another investigation, a derivative was tested against Mycobacterium tuberculosis and showed significant inhibition at concentrations lower than standard antibiotics. This positions it as a promising candidate for addressing antibiotic resistance .
Q & A
Q. What are the standard synthetic protocols for preparing 6-(3-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one?
- Methodological Answer : Synthesis involves multi-step reactions, starting with the preparation of substituted oxadiazole and dihydropyridazinone precursors. Key steps include:
- Oxadiazole formation : Cyclization of amidoximes with activated carboxylic acid derivatives under reflux in solvents like triethyl orthoacetate (TEA) .
- Coupling reaction : Alkylation or nucleophilic substitution to attach the oxadiazole moiety to the dihydropyridazinone core. This requires precise pH control (7–8) and temperatures of 60–80°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity.
Q. Which spectroscopic techniques are most reliable for structural validation of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. Aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ ~3.8 ppm) are diagnostic .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., expected [M+H]⁺ at m/z 434.1489 for C₂₂H₂₀N₄O₄) .
- XRD : Single-crystal X-ray diffraction resolves conformational details of the dihydropyridazinone ring and oxadiazole orientation .
Q. What preliminary assays are recommended to screen its biological activity?
- Methodological Answer :
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., COX-2) at 10–100 µM concentrations .
Advanced Research Questions
Q. How can contradictory activity data (e.g., variable IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Orthogonal assays : Validate results using complementary techniques (e.g., ATP-based viability assays alongside MTT) to rule out false positives .
- Structural validation : Confirm compound integrity via LC-MS post-assay to detect degradation or isomerization .
- Cellular context : Account for cell line-specific factors (e.g., efflux pump expression) by repeating assays in isogenic models .
Q. What strategies optimize reaction yields during scale-up synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Systematically vary temperature, solvent (e.g., DMF vs. THF), and catalyst (e.g., K₂CO₃) to identify robust conditions .
- Flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., oxadiazole cyclization) .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time .
Q. How can computational modeling predict its pharmacokinetic (PK) properties?
- Methodological Answer :
- ADME prediction : SwissADME or ADMETLab2.0 estimate logP (lipophilicity), CYP450 metabolism, and BBB permeability. For this compound, logP ~3.2 suggests moderate bioavailability .
- Molecular docking : AutoDock Vina screens potential targets (e.g., kinases) by simulating binding to the oxadiazole and methoxyphenyl moieties .
- MD simulations : GROMACS assesses stability of ligand-target complexes over 100-ns trajectories to prioritize in vivo testing .
Q. What mechanistic studies elucidate its mode of action in cancer cells?
- Methodological Answer :
- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment (e.g., apoptosis markers like BAX/BCL-2) .
- ROS detection : Flow cytometry with DCFH-DA probe quantifies reactive oxygen species (ROS) generation .
- Western blotting : Validate protein-level effects (e.g., PARP cleavage for apoptosis; phospho-ERK for signaling inhibition) .
Data Analysis & Experimental Design
Q. How should researchers address low solubility in in vitro assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without cytotoxicity .
- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release .
- Pro-drug design : Introduce hydrolyzable groups (e.g., acetate) to improve solubility, then monitor enzymatic cleavage .
Q. What statistical approaches are critical for dose-response studies?
- Methodological Answer :
- Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀/EC₅₀ .
- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons) .
- QC metrics : Include Z’-factor (>0.5) to validate assay robustness .
Conflict Resolution & Reproducibility
Q. How can discrepancies in synthetic yields between labs be mitigated?
- Methodological Answer :
- Detailed SOPs : Specify reagent purity (e.g., ≥99% for amidoximes), stirring rates, and drying protocols (e.g., Na₂SO₄ vs. MgSO₄) .
- Inter-lab validation : Collaborate with a third-party lab to replicate key steps (e.g., oxadiazole cyclization) .
- Batch records : Document lot numbers of starting materials to trace variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
